Hmgdithio-coa
Overview
Description
“Hmgdithio-coa” is a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase . It’s an intermediate in the mevalonate and ketogenesis pathways, formed from acetyl CoA and acetoacetyl CoA by HMG-CoA synthase .
Synthesis Analysis
The synthesis of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) like “Hmgdithio-coa” involves the formation of these compounds from acetyl CoA and acetoacetyl CoA by HMG-CoA synthase . The methodologies for addressing the formation of xenobiotic acyl-CoAs include the synthesis of reference standards of xenobiotic acyl-CoAs, which are important tools in developing bioanalytical methods and for evaluating chemical reactivity .
Molecular Structure Analysis
The molecular structure of “Hmgdithio-coa” is complex and involves several key residues for the formation of the active dimer . These residues are located in two specific spots of the protein with a cleft shape, whose shape and size is favorable for small drug binding .
Chemical Reactions Analysis
The chemical reactions involving “Hmgdithio-coa” are complex and involve several steps. The formation of xenobiotic acyl-CoAs involves the synthesis of reference standards of xenobiotic acyl-CoAs, which are important tools in developing bioanalytical methods and for evaluating chemical reactivity .
Scientific Research Applications
1. Inhibition of HMG-CoA Reductase
HMGdithio-CoA is a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase. Its competitive inhibition is significant with respect to HMG-CoA, suggesting its potential use in studying and manipulating cholesterol biosynthesis pathways (Wrensford, Rodwell, & Anderson, 1991).
2. Metabolic Engineering and Biosynthesis
A study in 2019 developed a method to profile CoA-dependent pathways using a peptide to capture CoA-bound metabolites, including HMG-CoA. This work is crucial in optimizing enzymatic pathways for the production of small molecules, including those relevant to isoprenoids biosynthesis (O’Kane et al., 2019).
3. Understanding Statin Mechanism
Research into the structural mechanism of statin inhibition of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis, provides insights into the drug's interaction with HMG-CoA. Understanding this interaction can help in developing more effective cholesterol-lowering drugs (Istvan & Deisenhofer, 2001).
4. Contra-Regulation of HMG-CoA Reductase
The biology of HMG-CoA reductase includes contra-regulation of separate isozymes, providing an integrated understanding of its regulation in biochemical processes. This information is valuable for targeted therapies in lipid metabolism disorders (Hampton, Dimster-Denk, & Rine, 1996).
5. Catalytic Mechanism Insights
The increasingly complex mechanism of HMG-CoA reductase, over seven decades of research, has provided detailed insights into the catalysis of this important enzyme. Understanding these mechanisms can guide new therapeutic approaches targeting cholesterol biosynthesis (Haines, Wiest, & Stauffacher, 2013).
6. Clinical Applications
HMG-CoA reductase is not only a target for cholesterol management but also plays a role in developmental processes like primordial germ cell migration. This expands the potential clinical applications of its inhibitors beyond lipid metabolism (Doren, Broihier, Moore, & Lehmann, 1998).
7. Functional Genomics in Isoprenoid Production
The application of functional genomics to the optimization of synthetic biological systems, particularly for isoprenoid production, demonstrates the importance of understanding the effects of HMG-CoA on cellular metabolism (Kizer, Pitera, Pfleger, & Keasling, 2008).
Future Directions
Statins, also known as HMG-CoA inhibitors, are currently in the group of the most prescribed drugs worldwide. They are perceived as agents that have pleiotropic activities; in addition to their inhibitory activity on the production of endogenous cholesterol, statins may also affect cell proliferation, angiogenesis and/or migration (metastasis) of different cancer cells . This opens up new avenues for research and potential therapeutic applications of “Hmgdithio-coa” and similar compounds.
properties
IUPAC Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N7O20P3S2/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-59-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQIGXWYURVVQD-SJBCKIPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7O20P3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928761 | |
Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |
CAS RN |
134785-93-6 | |
Record name | 3-Hydroxy-3-methylglutaryldithio-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134785936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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